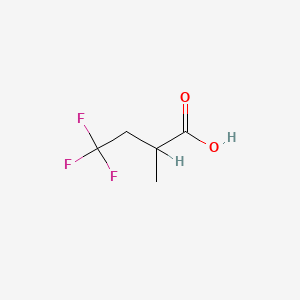

2-Methyl-4,4,4-trifluorobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUKEMPWKGDRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379579 | |

| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99783-23-0 | |

| Record name | 4,4,4-trifluoro-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,4,4-trifluorobutyric acid, a fluorinated carboxylic acid, is a compound of growing interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a trifluoromethyl group and a chiral center, impart distinct physicochemical properties that are advantageous for the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the methyl-substituted chiral center allows for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, serving as a vital resource for researchers in the pharmaceutical and life sciences.

Chemical and Physical Properties

This compound, with the CAS Number 99783-23-0, possesses a molecular formula of C5H7F3O2 and a molecular weight of 156.10 g/mol .[1][2][3][4] While experimentally determined physical properties are not widely available in the literature, computed values provide valuable estimates. The compound is soluble in water and ethanol.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7F3O2 | [1][2][4] |

| Molecular Weight | 156.10 g/mol | [1][2][3] |

| CAS Number | 99783-23-0 | [1][2][4] |

| pKa (Predicted) | 4.35 ± 0.10 | PubChem |

| LogP (Predicted) | 1.8 | [3] |

| Solubility | Soluble in water and ethanol | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety.

-

¹³C NMR: The carbon NMR spectrum would reveal five distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear at the lowest field, followed by the carbon bearing the trifluoromethyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum would likely show the molecular ion peak at m/z 156. Key fragmentation patterns would involve the loss of the carboxylic acid group (COOH, 45 Da) and cleavage adjacent to the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1710 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group. The C-F stretching vibrations of the trifluoromethyl group would likely appear in the 1000-1350 cm⁻¹ region. FTIR and Raman spectra for this compound are noted to be available in some databases.[5]

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis of fluorinated carboxylic acids and analytical procedures for similar compounds can be adapted.

Synthesis

A potential synthetic route could involve the alkylation of a suitable malonic ester derivative with a trifluoroethylating agent, followed by hydrolysis and decarboxylation. Another approach could be the oxidation of the corresponding alcohol, 2-methyl-4,4,4-trifluorobutanol.

Potential synthetic pathways for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required.

General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection (at approximately 210 nm) can be employed for the analysis of this compound. An acidic mobile phase is generally used to ensure the carboxylic acid is in its protonated form.

General workflow for HPLC analysis.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of this compound. However, its structural similarity to endogenous metabolites and its potential as a building block for more complex molecules suggest its utility in drug discovery. Fluorinated analogues of natural amino acids and other biomolecules have shown promise in various therapeutic areas, including oncology and neuroscience. Further research is warranted to explore the biological effects and potential applications of this compound.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents an intriguing scaffold for the development of novel pharmaceuticals. While a comprehensive experimental characterization of its properties is still emerging, this guide provides a foundational understanding for researchers. The predicted physicochemical and spectroscopic properties, along with adaptable synthetic and analytical methodologies, offer a starting point for further investigation into the potential of this and related fluorinated compounds in drug discovery and development. As research progresses, a more detailed understanding of its biological activities and safety profile will undoubtedly emerge, further solidifying its role in medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- | C5H7F3O2 | CID 7577227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on 2-Methyl-4,4,4-trifluorobutyric acid (CAS: 99783-23-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4,4,4-trifluorobutyric acid (CAS: 99783-23-0), a fluorinated carboxylic acid of interest in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, outlines a detailed potential synthetic protocol, and discusses its potential, though currently underexplored, biological significance based on the activities of structurally related compounds. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, as well as for chemists exploring the synthesis of novel fluorinated molecules.

Chemical and Physical Properties

This compound is a chiral carboxylic acid. The trifluoromethyl group at the 4-position significantly influences its physicochemical properties, including its acidity and lipophilicity, making it an attractive building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 99783-23-0 | [1] |

| Molecular Formula | C₅H₇F₃O₂ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 172-175 °C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopy Type | Data Availability | Source |

| Fourier-Transform Infrared (FTIR) | 2 Spectra Available | [2] |

| Raman Spectroscopy | 1 Spectrum Available | [2] |

| ¹H NMR | Predicted spectra available in literature for similar structures. Experimental data for the target compound is not readily available in public databases. | |

| ¹³C NMR | Predicted spectra available in literature for similar structures. Experimental data for the target compound is not readily available in public databases. | |

| Mass Spectrometry | Fragmentation patterns can be predicted based on the structure. Experimental data is not readily available in public databases. |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on established organic synthesis principles, a viable route can be proposed utilizing a malonic ester synthesis approach. This method allows for the introduction of the methyl group at the alpha-position to the carboxylic acid.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[3][4] The proposed pathway involves the alkylation of a malonate ester with a trifluoroethylating agent, followed by methylation and subsequent hydrolysis and decarboxylation.

References

An In-Depth Technical Guide to 2-Methyl-4,4,4-trifluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,4,4-trifluorobutyric acid, a fluorinated carboxylic acid, is a molecule of increasing interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and safety information for this compound.

Molecular Structure and Chemical Identity

This compound, with the CAS number 99783-23-0, possesses a butyric acid backbone with a methyl group at the second carbon and a trifluoromethyl group at the fourth carbon.[1] Its molecular formula is C5H7F3O2, and it has a molecular weight of approximately 156.10 g/mol .[1]

Synonyms:

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted due to the limited availability of experimental data.

| Property | Value | Source |

| Molecular Formula | C5H7F3O2 | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| CAS Number | 99783-23-0 | [1] |

| Appearance | Solid | N/A |

| XLogP3 | 1.8 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of a molecule. While experimental spectra for this compound are not widely available in public databases, predicted data and spectra of analogous compounds can provide valuable insights.

Infrared (IR) Spectroscopy: SpectraBase has reported the availability of FTIR and Raman spectra for this compound.[4] The IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and strong C-F stretching bands (around 1000-1350 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Predicted ¹H NMR spectra suggest the presence of signals corresponding to the methyl protons, the methine proton at the chiral center, the methylene protons adjacent to the trifluoromethyl group, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct peaks for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the trifluoromethyl group will show coupling with the fluorine atoms.

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

Experimental Protocols

General Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Applications in Drug Development

The introduction of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. While specific applications of this compound in drug development are not extensively documented, its structural motif suggests its potential as a building block for the synthesis of novel therapeutic agents. It could be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may be harmful if swallowed, cause skin irritation, and serious eye damage.[3]

Conclusion

This compound is a fluorinated building block with potential applications in medicinal chemistry. This guide has summarized the available information on its molecular structure, properties, and safety. Further experimental studies are needed to fully characterize its spectroscopic properties and to explore its utility in the development of new pharmaceuticals.

References

An In-Depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 2-Methyl-4,4,4-trifluorobutanoic acid

This technical guide provides a comprehensive overview of 2-Methyl-4,4,4-trifluorobutanoic acid, a fluorinated carboxylic acid with potential applications in pharmaceutical and chemical synthesis. This document summarizes its chemical and physical properties, discusses its relevance in drug development, and outlines a synthesis approach based on available scientific literature.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Methyl-4,4,4-trifluorobutanoic Acid

| Property | Value | Source |

| IUPAC Name | 2-Methyl-4,4,4-trifluorobutanoic acid | N/A |

| CAS Number | 99783-23-0 | [1] |

| Molecular Formula | C₅H₇F₃O₂ | [1][2] |

| Molecular Weight | 156.10 g/mol | [1][2] |

| Solubility | Soluble in water and ethanol | N/A |

| XLogP3 (Computed) | 1.8 | [2] |

Note: Boiling point, melting point, density, and pKa values for this specific compound are not currently available in publicly accessible databases. The XLogP3 value is a computed measure of lipophilicity.

Synthesis of 2-Methyl-4,4,4-trifluorobutanoic Acid

A detailed, experimentally verified protocol for the direct synthesis of 2-Methyl-4,4,4-trifluorobutanoic acid is not prominently described in the available literature. However, a plausible synthetic approach can be inferred from established methodologies for the synthesis of structurally related fluorinated carboxylic acids. One such approach involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Hypothetical Synthesis Workflow:

Experimental Protocol (Hypothetical)

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

1,1,1-Trifluoro-2-iodoethane

-

Methyl iodide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium bicarbonate

Procedure:

-

Alkylation of Diethyl Malonate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1,1,1-trifluoro-2-iodoethane dropwise and allow the mixture to stir at room temperature overnight.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield diethyl 2-(2,2,2-trifluoroethyl)malonate.

-

-

Methylation of the Alkylated Malonate:

-

The diethyl 2-(2,2,2-trifluoroethyl)malonate is dissolved in absolute ethanol containing sodium ethoxide.

-

Methyl iodide is added dropwise, and the mixture is stirred at room temperature, followed by refluxing to complete the methylation.

-

Work-up is performed as described in the previous step to isolate diethyl 2-methyl-2-(2,2,2-trifluoroethyl)malonate.

-

-

Hydrolysis and Decarboxylation:

-

The purified diethyl 2-methyl-2-(2,2,2-trifluoroethyl)malonate is refluxed with concentrated hydrochloric acid.

-

The reaction is monitored until the hydrolysis of the ester groups and subsequent decarboxylation are complete.

-

The reaction mixture is cooled and extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution.

-

The aqueous bicarbonate layer is then acidified with concentrated hydrochloric acid and extracted with diethyl ether.

-

The final ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 2-Methyl-4,4,4-trifluorobutanoic acid.

-

Note: This is a generalized, hypothetical protocol. Reaction conditions, including temperatures, times, and purification methods, would require optimization for this specific synthesis.

Applications in Drug Development

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance various properties of drug candidates. While specific biological activities or signaling pathway involvement for 2-Methyl-4,4,4-trifluorobutanoic acid have not been detailed in the available literature, its structural motifs suggest potential utility as a building block in the synthesis of novel therapeutic agents.

The trifluoromethyl group can improve:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the in vivo half-life of a drug.

-

Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

Binding Affinity: The electronic properties of the trifluoromethyl group can influence the binding of a molecule to its biological target.

Logical Relationship of Trifluoromethyl Group Properties to Drug Efficacy:

Given its structure, 2-Methyl-4,4,4-trifluorobutanoic acid could serve as a precursor for the synthesis of more complex molecules, including enzyme inhibitors or receptor modulators, where the trifluoromethyl group can play a crucial role in achieving desired pharmacological profiles. Further research is needed to explore the specific biological targets and potential therapeutic applications of derivatives of this compound.

Conclusion

2-Methyl-4,4,4-trifluorobutanoic acid is a valuable chemical entity with potential for broader application, particularly in the field of drug discovery and development. While a comprehensive experimental dataset for this compound is not yet available, its structural features suggest that it is a promising building block for the synthesis of novel, biologically active molecules. The synthetic pathway outlined in this guide, although hypothetical, provides a rational starting point for its laboratory-scale preparation. Further investigation into the synthesis, properties, and biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide on the Physical Properties of 2-Methyl-4,4,4-trifluorobutyric Acid

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-4,4,4-trifluorobutyric acid, with a specific focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, a fluorinated carboxylic acid, possesses unique physical characteristics owing to the presence of the trifluoromethyl group. The electron-withdrawing nature of fluorine atoms significantly influences the molecule's polarity, intermolecular forces, and, consequently, its boiling point and solubility profile.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4,4,4-Trifluorobutyric acid | 2-Methylbutanoic acid |

| Molecular Formula | C₅H₇F₃O₂[1][2] | C₄H₅F₃O₂[3] | C₅H₁₀O₂[4] |

| Molecular Weight | 156.10 g/mol [1][2] | 142.08 g/mol [3] | Not specified |

| Boiling Point | Data not available | 166-167 °C[3] | 176 °C[4] |

| Melting Point | Data not available | 25-31 °C[3] | -90 °C[4] |

| Solubility | Soluble in water and ethanol; Insoluble in ether[1] | Soluble in water[3][5] | Not specified |

| CAS Number | 99783-23-0[1][2] | 406-93-9[5] | 116-53-0 (racemic)[4] |

Experimental Protocols

2.1. Determination of Boiling Point

A general protocol for the determination of the boiling point of a liquid organic compound like this compound at atmospheric pressure is as follows:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. This typically includes a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of the purified acid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a suitable heating mantle or oil bath.

-

Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and condenses in the condenser.

-

Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), a nomograph can be used to correct the observed boiling point to the normal boiling point.

2.2. Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively using the following procedure.[6][7][8][9][10]

-

Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed into a series of clean, dry test tubes.[7]

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of each solvent to be tested is added to a separate test tube containing the acid.[7] A range of solvents should be used to assess the solubility profile, including:

-

Water (polar, protic)

-

5% aqueous Sodium Hydroxide (NaOH) (basic)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) (weakly basic)

-

5% aqueous Hydrochloric Acid (HCl) (acidic)

-

Ethanol (polar, protic organic)

-

Diethyl ether (nonpolar organic)

-

Hexane (nonpolar organic)

-

-

Mixing: Each test tube is vigorously shaken for a set period (e.g., 10-20 seconds) to facilitate dissolution.[6]

-

Observation: The mixture is observed to determine if the compound has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).[6] For carboxylic acids, solubility in NaOH and NaHCO₃ is indicative of an acid-base reaction forming a soluble salt.[8]

-

Data Recording: The results (soluble, partially soluble, or insoluble) for each solvent are recorded.

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of an unknown organic acid, including the determination of its physical properties like solubility.

Caption: A flowchart illustrating the systematic process for identifying an unknown organic acid.

References

- 1. 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 5. 4,4,4-Trifluorobutyric acid | 406-93-9 [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. csub.edu [csub.edu]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

Biological activity of 2-Methyl-4,4,4-trifluorobutyric acid

An In-depth Technical Guide on the Core Biological Activity of 2-Methyl-4,4,4-trifluorobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct published research on the specific biological activity of this compound. This guide synthesizes information on structurally related compounds to propose a likely mechanism of action and a framework for its experimental validation.

Executive Summary

This compound is a structurally unique short-chain fatty acid derivative. While direct biological data is not available, its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, suggests a similar mechanism of action. The presence of an α-methyl group and a terminal trifluoromethyl group is anticipated to modulate its potency, selectivity, and pharmacokinetic properties. This document outlines the hypothesized biological activity, proposes relevant signaling pathways, and provides detailed experimental protocols to investigate these hypotheses.

Hypothesized Biological Activity and Mechanism of Action

The primary hypothesized biological activity of this compound is the inhibition of histone deacetylase (HDAC) enzymes .

Butyrate, the parent compound, is a well-established pan-HDAC inhibitor that induces hyperacetylation of histone proteins. This, in turn, leads to a more open chromatin structure, facilitating the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1][2] The proposed mechanism for this compound follows this precedent.

2.1 Structure-Activity Relationship (SAR) Analysis

-

Butyric Acid Core: The four-carbon carboxylic acid backbone is the fundamental pharmacophore for interaction with the active site of HDAC enzymes.

-

α-Methyl Group: Studies on other short-chain fatty acids suggest that branching at the α-position can influence HDAC inhibitory activity. While some reports indicate that branching may decrease potency compared to linear counterparts, it could also confer selectivity for specific HDAC isoforms.[3]

-

Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group at the γ-position is expected to have several significant effects:

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.[4][5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which could lead to a longer biological half-life.[4][6]

-

Target Engagement: The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially influencing its binding affinity and interaction with the zinc-containing active site of HDAC enzymes.[4][5]

-

Proposed Signaling Pathways

The inhibition of HDACs by this compound is hypothesized to impact several key signaling pathways implicated in cancer biology.

3.1 HDAC Inhibition and Transcriptional Activation

The central signaling pathway involves the inhibition of Class I and II HDACs. This leads to the hyperacetylation of lysine residues on histone tails, relaxing the chromatin structure and allowing transcription factors to access gene promoters. A key pathway often regulated by HDAC inhibitors involves the Sp1/Sp3 transcription factors.[7] HDACs are recruited by Sp1/Sp3 to the promoters of target genes like p21^(Waf1/Cip1), maintaining a state of transcriptional repression.[8] Inhibition of HDACs would lead to the acetylation of histones at these promoters and subsequent gene expression.[9]

3.2 Downstream Cellular Effects

-

Cell Cycle Arrest: The upregulation of p21 inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S transition.[10]

-

Apoptosis: Prolonged cell cycle arrest and the regulation of other pro- and anti-apoptotic genes can induce programmed cell death in cancer cells.[10]

-

Modulation of other pathways: Butyrate is known to influence other signaling pathways such as PI3K/Akt and Wnt/β-catenin, often through its HDAC inhibitory activity.[11][12] It is plausible that this compound could have similar effects.

Quantitative Data

As no experimental data for this compound is available, the following table is a template for summarizing key quantitative metrics that should be determined experimentally. For comparison, butyrate typically exhibits HDAC inhibitory activity in the millimolar range in cell-based assays.

| Parameter | Description | Expected Value |

| IC50 (HDAC) | The half-maximal inhibitory concentration against a panel of purified HDAC isoforms. | To be determined |

| EC50 (Acetylation) | The half-maximal effective concentration for inducing histone hyperacetylation in a cell-based assay. | To be determined |

| GI50 (Proliferation) | The concentration causing 50% growth inhibition in a panel of cancer cell lines. | To be determined |

Experimental Protocols

The following protocols are proposed for the initial biological evaluation of this compound.

5.1 In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of the compound on purified HDAC enzymes.

-

Principle: A fluorogenic substrate, typically an acetylated lysine peptide coupled to a fluorophore, is incubated with a purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the peptide, releasing the fluorophore, which is then quantified. An inhibitor will prevent this process, resulting in a lower fluorescent signal.

-

Materials:

-

Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (e.g., containing trypsin).

-

Trichostatin A (TSA) as a positive control inhibitor.

-

This compound, dissolved in DMSO.

-

96-well black microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control (TSA) in HDAC Assay Buffer.

-

To the wells of a 96-well plate, add the diluted compound or control, the purified HDAC enzyme, and assay buffer to the final reaction volume.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration and determine the IC50 value.[13][14][15]

-

5.2 Cell-Based Histone H3 Acetylation Assay

This assay determines the ability of the compound to induce histone hyperacetylation in living cells.

-

Principle: Cancer cells are treated with the test compound. Histones are then extracted, and the level of acetylation at a specific lysine residue (e.g., Histone H3 Lysine 9, H3K9ac) is quantified using an ELISA-like assay with a specific antibody.

-

Materials:

-

Human cancer cell line (e.g., HCT116 colorectal carcinoma).

-

Cell culture medium and supplements.

-

This compound.

-

Histone extraction buffers.

-

Histone H3 Acetylation Assay Kit (containing capture and detection antibodies).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and perform histone extraction according to the kit manufacturer's protocol.

-

Perform the ELISA-like assay: bind histone extracts to the antibody-coated plate, add the detection antibody, and then the colorimetric or fluorometric substrate.

-

Read the absorbance or fluorescence on a microplate reader.

-

Quantify the change in histone acetylation relative to untreated controls and determine the EC50 value.[16]

-

Mandatory Visualizations

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of this compound provide a strong rationale for investigating its potential as a histone deacetylase inhibitor. The proposed experimental workflow will enable a systematic evaluation of this hypothesis, starting with direct enzyme inhibition and cellular activity assays. Future research should focus on determining its HDAC isoform selectivity, elucidating its effects on global gene expression through transcriptomic analysis, and evaluating its efficacy in preclinical cancer models. The unique combination of an α-methyl and a γ-trifluoromethyl group may offer a novel pharmacological profile compared to traditional short-chain fatty acid HDAC inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histone Deacetylase Inhibitors Modulate the Transcriptional Regulation of Guanylyl Cyclase/Natriuretic Peptide Receptor-A Gene: INTERACTIVE ROLES OF MODIFIED HISTONES, HISTONE ACETYLTRANSFERASE, p300, AND Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone H3 Acetylation Assay Kit (ab115102) | Abcam [abcam.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Methyl-4,4,4-trifluorobutyric Acid in Biological Systems

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 2-Methyl-4,4,4-trifluorobutyric acid in biological systems is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism based on the well-established biological activities of its structural analogs, namely butyric acid and compounds containing trifluoromethyl groups. The information provided is intended to serve as a scientific and technical framework for researchers, scientists, and drug development professionals, guiding future experimental investigation.

Executive Summary

This compound is a synthetic, short-chain fatty acid derivative characterized by a methyl group at the alpha-position and a trifluoromethyl group at the terminal omega-position. While direct studies on its biological effects are limited, its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, and the presence of a trifluoromethyl moiety, which can enhance metabolic stability and cellular uptake, suggest a plausible mechanism of action centered on the epigenetic regulation of gene expression through HDAC inhibition. This guide will explore this hypothetical mechanism, detail potential experimental protocols to validate it, and provide visualizations of the implicated signaling pathways and experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential bioavailability and distribution in biological systems.

| Property | Value | Source |

| CAS Number | 99783-23-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₅H₇F₃O₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 156.10 g/mol | Santa Cruz Biotechnology[1] |

Postulated Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylase (HDAC) enzymes. This hypothesis is predicated on the established role of butyric acid and its derivatives as HDAC inhibitors.[2]

3.1. The Role of HDACs in Gene Expression

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones. This deacetylation leads to a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression. By inhibiting HDACs, the acetylation of histones is maintained by histone acetyltransferases (HATs), resulting in a more open chromatin conformation (euchromatin) that allows for the binding of transcription factors and subsequent gene expression.

3.2. Hypothetical Interaction of this compound with HDACs

It is postulated that this compound, similar to butyrate, acts as a competitive inhibitor of HDACs. The carboxylate group of the acid is likely to chelate the zinc ion present in the active site of class I and class II HDACs, thereby blocking the binding of the natural substrate.

The presence of the trifluoromethyl group may enhance the inhibitory activity through several mechanisms:

-

Increased Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of molecules, which could facilitate the passage of the compound across cellular and nuclear membranes to reach its target HDACs.

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, potentially leading to a longer half-life and more sustained inhibitory effect compared to butyric acid.

-

Modified Acidity: The electron-withdrawing nature of the trifluoromethyl group would increase the acidity of the carboxylic acid, which may influence its interaction with the HDAC active site.

The alpha-methyl group could also influence the binding affinity and selectivity for different HDAC isoforms.

Below is a diagram illustrating the postulated signaling pathway of HDAC inhibition by this compound.

References

The Trifluoromethyl Group: A Cornerstone of Modern Fluorinated Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group represents a paramount achievement in medicinal chemistry and materials science. Its unique electronic and steric properties profoundly influence the physicochemical and biological characteristics of a molecule, often leading to enhanced performance and novel applications. This guide provides a comprehensive technical overview of the role of the trifluoromethyl group, with a focus on its impact on key molecular properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an organic molecule instigates significant changes in its electronic distribution, lipophilicity, and metabolic stability. These alterations are pivotal in the rational design of pharmaceuticals and advanced materials.

Electronic Effects

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This potent inductive effect (-I) can significantly decrease the pKa of nearby acidic protons or basic centers. For instance, the pKa of aniline's conjugate acid is approximately 4.6, whereas the introduction of a trifluoromethyl group at the para position in 4-(trifluoromethyl)aniline lowers the pKa to about 2.45.[1][2][3][4] This increased acidity or decreased basicity can be crucial for modulating drug-receptor interactions and optimizing pharmacokinetic profiles.

Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88, contributing to increased membrane permeability.[3] For example, the logP of toluene is 2.73, while that of benzotrifluoride is approximately 2.79 to 3.01.[5][6][7][8] This enhancement in lipophilicity can facilitate the passage of drug candidates across biological membranes, including the blood-brain barrier.[3]

Metabolic Stability

One of the most valued attributes of the trifluoromethyl group is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[3] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.[3]

Quantitative Data on Physicochemical Properties

The following tables summarize the impact of the trifluoromethyl group on the pKa and logP of various parent compounds.

| Compound | Functional Group | pKa | Reference |

| Aniline | Amino | ~4.6 | [2][3][4] |

| 4-(Trifluoromethyl)aniline | Amino | ~2.45 | [1] |

| Benzoic Acid | Carboxylic Acid | ~4.20 | [9][10] |

| 4-(Trifluoromethyl)benzoic acid | Carboxylic Acid | ~3.60 | [11] |

| Phenol | Hydroxyl | ~9.95 | [12] |

| 4-(Trifluoromethyl)phenol | Hydroxyl | ~9.08 | [11] |

| Benzylamine | Amino | ~9.33 | [13][14] |

| 4-(Trifluoromethyl)benzylamine | Amino | ~8.60 | [15] |

Table 1: Effect of the Trifluoromethyl Group on pKa

| Compound | logP | Reference |

| Toluene | 2.73 | [6][8] |

| Benzotrifluoride | ~2.79 - 3.01 | [5][7] |

| Aniline | 0.90 | [4][16] |

| 4-(Trifluoromethyl)aniline | 2.87 | [17] |

| Phenol | 1.48 | [12] |

| 4-(Trifluoromethyl)phenol | Not Available |

Table 2: Effect of the Trifluoromethyl Group on logP

Experimental Protocols

Accurate determination of the physicochemical properties influenced by the trifluoromethyl group is essential for drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) titrants.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

-

Titration:

-

Place 20 mL of the test compound solution into a reaction vessel with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

For acidic compounds, titrate with 0.1 M NaOH. For basic compounds, titrate with 0.1 M HCl.

-

Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

-

Perform the titration in triplicate to ensure reproducibility.

-

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

-

Partitioning:

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube.

-

Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Centrifuge the tube to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the logarithm (base 10) of the partition coefficient.

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

-

-

Incubation:

-

Dilute the liver microsomes in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

-

Add the test compound (typically at a final concentration of 1 µM) to the microsome solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of a cold stopping solution (e.g., acetonitrile containing an internal standard).

-

-

Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the half-life and microsomal protein concentration.

-

Visualizing the Role of the Trifluoromethyl Group

Diagrams generated using Graphviz (DOT language) illustrate key concepts related to the trifluoromethyl group in drug design and its mechanism of action in a biological context.

Case Study: Celecoxib Signaling Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group contributes to its binding affinity and selectivity.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of medicinal chemists and material scientists. Its ability to modulate key physicochemical properties such as lipophilicity, pKa, and metabolic stability has led to the development of numerous successful drugs and advanced materials. A thorough understanding of its effects, supported by robust experimental data, is crucial for the continued design and optimization of next-generation fluorinated compounds.

References

- 1. 4-trifluoromethyl aniline [chembk.com]

- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 3. pKa of Aniline [vcalc.com]

- 4. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]

- 5. Benzotrifluoride | CAS#:98-08-8 | Chemsrc [chemsrc.com]

- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzotrifluoride CAS#: 98-08-8 [m.chemicalbook.com]

- 8. Toluene CAS#: 108-88-3 [m.chemicalbook.com]

- 9. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. global.oup.com [global.oup.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. Phenol - Wikipedia [en.wikipedia.org]

- 13. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]

- 16. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 455-14-1(P-trifluoromethylaniline) | Kuujia.com [kuujia.com]

Spectroscopic data interpretation for 2-Methyl-4,4,4-trifluorobutyric acid

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Methyl-4,4,4-trifluorobutyric Acid

Introduction

This compound is a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research areas. The incorporation of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. A thorough structural elucidation using various spectroscopic techniques is paramount for its characterization. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

For clarity in the interpretation of spectroscopic data, the atoms in the this compound molecule are numbered as follows:

An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4,4,4-trifluorobutanoic acid, a fluorinated carboxylic acid with potential applications in pharmaceutical research and development. The document details its chemical synonyms, physical and spectroscopic properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Chemical Identity and Synonyms

2-Methyl-4,4,4-trifluorobutanoic acid is a chiral carboxylic acid. Its identity is established through various nomenclature systems and registry numbers, ensuring accurate identification in research and commercial contexts.

| Identifier Type | Value |

| IUPAC Name | 2-Methyl-4,4,4-trifluorobutanoic acid |

| Synonyms | 4,4,4-Trifluoro-2-methylbutanoic acid[1], 2-methyl-4,4,4-trifluorobutyric acid[1], Butanoic acid, 4,4,4-trifluoro-2-methyl-[1] |

| CAS Number | 99783-23-0[1][2][3] |

| PubChem CID | 2775536[1] |

| Molecular Formula | C5H7F3O2[1][2][3] |

| Molecular Weight | 156.10 g/mol [2][3] |

| InChI Key | OBUKEMPWKGDRJV-UHFFFAOYSA-N[4] |

| SMILES | CC(CC(F)(F)F)C(=O)O[1] |

Physicochemical and Spectroscopic Data

The physicochemical properties of 2-Methyl-4,4,4-trifluorobutanoic acid are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Boiling Point | 172-175 °C | Thermo Scientific |

| Refractive Index | 1.358 | Thermo Scientific |

| Solubility | Soluble in water and ethanol, insoluble in ether. | Thermo Scientific |

Spectroscopic Data:

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Methyl-4,4,4-trifluorobutanoic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-Methyl-4,4,4-trifluorobutanoic acid is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group. A strong carbonyl (C=O) stretching vibration should appear around 1710 cm⁻¹. The C-F stretching vibrations will be visible as strong bands in the 1000-1350 cm⁻¹ region.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show a quartet for the proton at the C2 position due to coupling with the methyl protons and the adjacent methylene protons. The methyl group at C2 would appear as a doublet. The methylene protons at C3 will likely appear as a complex multiplet due to coupling with the proton at C2 and the fluorine atoms at C4.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the trifluoromethyl group will show a quartet due to C-F coupling.

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, although it may be weak. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

Experimental Protocols

Synthesis of 2-Methyl-4,4,4-trifluorobutanoic Acid (Generalized Asymmetric Approach)

Materials:

-

A suitable chiral auxiliary (e.g., Evans auxiliary)

-

Propionyl chloride

-

Lithium diisopropylamide (LDA)

-

1-iodo-2,2,2-trifluoroethane

-

Lithium hydroxide

-

Hydrogen peroxide

-

Appropriate solvents (e.g., THF, diethyl ether) and reagents for workup and purification.

Procedure:

-

Acylation of the chiral auxiliary: The chiral auxiliary is acylated with propionyl chloride to form the corresponding N-propionyl derivative.

-

Enolate formation: The N-propionyl derivative is treated with a strong base, such as LDA, at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding chiral enolate.

-

Asymmetric alkylation: The enolate is then reacted with an electrophilic trifluoroethylating agent, such as 1-iodo-2,2,2-trifluoroethane, to introduce the trifluoroethyl group at the α-position. The stereoselectivity of this step is directed by the chiral auxiliary.

-

Hydrolysis and removal of the auxiliary: The resulting product is hydrolyzed, typically using lithium hydroxide and hydrogen peroxide, to cleave the chiral auxiliary and yield the desired 2-Methyl-4,4,4-trifluorobutanoic acid. The chiral auxiliary can often be recovered and reused.

-

Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of 2-Methyl-4,4,4-trifluorobutanoic acid, often requiring derivatization to improve volatility and chromatographic performance.

Materials:

-

2-Methyl-4,4,4-trifluorobutanoic acid standard

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard (e.g., a deuterated analogue)

-

Organic solvent (e.g., acetonitrile)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: A known amount of the sample is dissolved in an appropriate solvent. The internal standard is added to the solution.

-

Derivatization: The solution is treated with the derivatization agent (e.g., BSTFA) and heated to facilitate the reaction, converting the carboxylic acid to its more volatile trimethylsilyl ester.

-

GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system. The separation is performed on the capillary column using a suitable temperature program. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.

-

Quantification: The concentration of the analyte is determined by comparing the peak area of the derivatized 2-Methyl-4,4,4-trifluorobutanoic acid to that of the internal standard.

Potential Biological Activity and Signaling Pathways

Preliminary research suggests that fluorinated carboxylic acids and their derivatives can exhibit interesting biological activities. While specific studies on 2-Methyl-4,4,4-trifluorobutanoic acid are limited, related compounds have shown potential as enzyme inhibitors. For instance, the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, has been reported for similar fluorinated molecules.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay can be used to screen for the AChE inhibitory potential of 2-Methyl-4,4,4-trifluorobutanoic acid.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (2-Methyl-4,4,4-trifluorobutanoic acid)

-

Positive control (e.g., physostigmine)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

-

Assay Protocol: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or positive control/blank).

-

Enzyme Addition: Add the AChE solution to initiate the reaction, except in the blank wells.

-

Substrate Addition: After a short pre-incubation, add the ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Logical Workflow for Synthesis and Purification

Figure 1. General Workflow for the Synthesis of 2-Methyl-4,4,4-trifluorobutanoic Acid

Proposed Mechanism of Acetylcholinesterase Inhibition

Figure 2. Hypothetical Inhibition of Acetylcholinesterase

References

- 1. 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS: 99783-23-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and hazards of 2-Methyl-4,4,4-trifluorobutyric acid

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Methyl-4,4,4-trifluorobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, potential hazards, and emergency procedures for this compound (CAS No. 99783-23-0). The information is intended for professionals in research, development, and manufacturing environments where this chemical is used.

Chemical and Physical Properties

This compound is a fluorinated carboxylic acid. The trifluoromethyl group significantly influences its chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 99783-23-0 | [1] |

| Molecular Formula | C₅H₇F₃O₂ | [1] |

| Molecular Weight | 156.10 g/mol | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Hazard Identification and Classification

This chemical is classified as hazardous. Below is a summary of its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

Note: This classification is based on available data for structurally similar compounds and may not be exhaustive.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the recommended steps for handling this compound.

References

Methodological & Application

Synthesis of 2-Methyl-4,4,4-trifluorobutyric Acid via Ester Hydrolysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group (-CF3), in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] 2-Methyl-4,4,4-trifluorobutyric acid is a valuable building block in the synthesis of complex fluorinated molecules for pharmaceutical applications.[3] This document provides detailed application notes and protocols for the synthesis of this compound through the hydrolysis of its corresponding ester, a common and effective synthetic route.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an appropriate ester precursor, such as ethyl 2-methyl-4,4,4-trifluorobutanoate. The second, and focal, step is the hydrolysis of this ester to yield the desired carboxylic acid. This hydrolysis can be catalyzed by either an acid or a base.

Key Applications in Drug Development

The incorporation of the this compound moiety into a drug candidate can be a strategic approach to modulate its pharmacological profile. The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties.[1] This substitution can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.[1]

-

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

-

Modulation of Binding Affinity: The electronic effects of the trifluoromethyl group can alter the binding interactions of a drug with its target protein.

Experimental Protocols

This section details the protocols for the synthesis of the ester precursor and its subsequent hydrolysis.

Protocol 1: Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutanoate

This protocol is a representative method for the synthesis of the ester precursor.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate (Ethyl 2-methylacetoacetate)

-

Sulfur tetrafluoride (SF4) or other suitable fluorinating agent

-

Anhydrous Hydrogen Fluoride (HF)

-

Dichloromethane (CH2Cl2)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a suitable high-pressure reactor, combine ethyl 2-methyl-3-oxobutanoate and a solvent such as dichloromethane.

-

Cool the mixture to a low temperature (e.g., -78 °C).

-

Carefully add a suitable fluorinating agent, such as sulfur tetrafluoride, and anhydrous hydrogen fluoride as a catalyst.

-

Allow the reaction to warm to room temperature and stir for the appropriate time until the reaction is complete (monitored by GC-MS or TLC).

-

Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-methyl-4,4,4-trifluorobutanoate.

-

Purify the crude product by distillation to yield the pure ester.

Protocol 2: Hydrolysis of Ethyl 2-methyl-4,4,4-trifluorobutanoate

This protocol describes the base-catalyzed hydrolysis of the ester to the target carboxylic acid.

Materials:

-

Ethyl 2-methyl-4,4,4-trifluorobutanoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-methyl-4,4,4-trifluorobutanoate in ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

-

Add water to dissolve the resulting carboxylate salt.

-

Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 1-2) by the slow addition of concentrated hydrochloric acid.

-

Extract the resulting carboxylic acid into diethyl ether or ethyl acetate (perform multiple extractions for better recovery).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield this compound.

-

Further purification can be achieved by distillation or recrystallization if necessary.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 99783-23-0 | [4][5][6] |

| Molecular Formula | C5H7F3O2 | [4][5][6] |

| Molecular Weight | 156.10 g/mol | [4][5] |

| Appearance | Liquid or solid | |

| Boiling Point | Data not readily available | |

| Melting Point | 25-31 °C | |

| Solubility | Soluble in water and ethanol | [4] |

Table 2: Representative Reaction Parameters for Ester Hydrolysis

| Parameter | Condition |

| Starting Material | Ethyl 2-methyl-4,4,4-trifluorobutanoate |

| Hydrolysis Reagent | Sodium Hydroxide (2 M aqueous solution) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Acidification with HCl, followed by extraction |

| Typical Yield | > 90% (unoptimized) |

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Caption: Logical flow of the synthesis and analysis process.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 4,4,4-Trifluoro-2-methylbutyric acid, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS: 99783-23-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Application Notes and Protocols for the Asymmetric Synthesis of Enantiomerically Pure 2-Methyl-4,4,4-trifluorobutyric Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enantiomerically pure 2-Methyl-4,4,4-trifluorobutyric acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The stereochemistry at the C2 position is often crucial for biological activity, necessitating synthetic routes that provide high enantiomeric purity. This document outlines two primary strategies for the asymmetric synthesis of these compounds: chiral auxiliary-mediated alkylation and catalytic asymmetric conjugate addition. Detailed protocols and representative data are provided for each approach.

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This classical and robust method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereoselective introduction of a methyl group at the α-position. The chiral auxiliary is subsequently removed to yield the desired enantiomerically enriched product. A common approach is the alkylation of a chiral Ni(II) complex of a Schiff base derived from a chiral amino alcohol and an amino acid ester, which can be adapted for the synthesis of 2-alkyl carboxylic acids.

Logical Workflow for Chiral Auxiliary-Mediated Alkylation

Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.

Experimental Protocol: Asymmetric Alkylation of a Chiral Ni(II) Complex

This protocol is adapted from a method for the synthesis of α-amino acids and can be modified for the synthesis of the target carboxylic acid by using an appropriate starting Schiff base.[1]

1. Formation of the Chiral Ni(II) Complex:

-

To a solution of the chiral auxiliary (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone) and glycine Schiff base in a suitable solvent (e.g., methanol), add a solution of Ni(NO₃)₂·6H₂O in the same solvent.

-

Add a base (e.g., triethylamine) and stir the mixture at room temperature until the formation of the red Ni(II) complex is complete.

-

Isolate the complex by filtration and wash with the solvent.

2. Asymmetric Alkylation:

-

Suspend the chiral Ni(II) complex in a polar aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen).

-

Add a base (e.g., powdered KOH) and stir the mixture.

-

Add the alkylating agent (e.g., methyl iodide) and continue stirring at room temperature for the specified time.

-

Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting diastereomeric mixture of the alkylated complex by chromatography.

3. Hydrolysis and Recovery of the Chiral Auxiliary:

-

Dissolve the purified alkylated complex in a mixture of an organic solvent (e.g., diethyl ether) and aqueous HCl.

-

Stir the mixture at room temperature until the red color disappears.

-

Separate the aqueous and organic layers. The aqueous layer contains the desired product.

-

Neutralize the aqueous layer and extract the product.

-

The organic layer contains the chiral auxiliary, which can be recovered and reused.

Data Presentation: Representative Results for Chiral Auxiliary-Mediated Alkylation

| Chiral Auxiliary | Alkylating Agent | Solvent | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| (S)-Proline derivative | CF₃CH₂I | DMF | KOH | 81 | >99 | [1] |

Note: The data presented is for the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, which serves as a model for the asymmetric synthesis of the target 2-methyl derivative.

Strategy 2: Catalytic Asymmetric Conjugate Addition

This approach involves the addition of a methyl nucleophile (or a methyl equivalent) to a β-trifluoromethyl-α,β-unsaturated carbonyl compound. The stereochemistry is controlled by a chiral catalyst, which can be a metal complex or an organocatalyst. This method is highly atom-economical and allows for the direct creation of the chiral center.

Signaling Pathway for Catalytic Asymmetric Conjugate Addition

Caption: Catalytic Cycle for Asymmetric Conjugate Addition.

Experimental Protocol: Asymmetric Michael Addition of a Methyl Group

This protocol is a general representation based on common procedures for asymmetric conjugate additions to trifluoromethylated acceptors.

1. Catalyst and Reagent Preparation:

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a copper-chiral ligand complex or an organocatalyst) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-